Deoxymethoxetamine

Catalog No.
S11217249
CAS No.
2666932-45-0
M.F
C15H21NO
M. Wt
231.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxymethoxetamine

CAS Number

2666932-45-0

Product Name

Deoxymethoxetamine

IUPAC Name

2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13/h6-8,11,16H,3-5,9-10H2,1-2H3

InChI Key

WIMLPRYZJQNQLE-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC(=C2)C

Deoxymethoxetamine, also known as 3'-methyl-2-oxo-PCE, is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to methoxetamine, with the key modification being the replacement of the 3-methoxy group with a methyl group. This compound has gained attention for its dissociative effects similar to those of other substances in its class, such as ketamine and phencyclidine (PCP) . Deoxymethoxetamine has been available online since approximately October 2020 and was first identified in forensic analyses in Denmark in February 2021 .

: Common synthetic routes may include:
  • Alkylation reactions to introduce the methyl group at the 3' position.
  • Oxidative processes to form the ketone functional group at the 2-position.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve analytical-grade purity suitable for research purposes .
  • The biological activity of deoxymethoxetamine has been characterized primarily through its affinity for N-Methyl-D-aspartate receptors, where it acts as a non-competitive antagonist. This action leads to:

    • Dissociative effects: Users report experiences akin to those produced by ketamine, including altered perceptions of reality and detachment from the environment.
    • Potential for abuse: Due to its psychoactive properties, deoxymethoxetamine has been classified as a recreational drug with potential for misuse .

    Interaction studies have focused on deoxymethoxetamine's effects on various neurotransmitter systems, particularly:

    • N-Methyl-D-aspartate receptor interactions: Studies indicate that deoxymethoxetamine effectively blocks these receptors, similar to other compounds like methoxetamine and phencyclidine .
    • Dopaminergic and noradrenergic systems: There is evidence suggesting that deoxymethoxetamine may also influence dopamine and norepinephrine pathways, contributing to its psychoactive effects .

    Deoxymethoxetamine shares structural and functional similarities with several other compounds in the arylcyclohexylamine family. Below is a comparison highlighting its uniqueness:

    Compound NameStructural FeaturesPrimary EffectsUnique Aspects
    Methoxetamine3-Methoxy groupDissociative, anestheticFirst analog with significant use
    PhencyclidineBasic structure of arylcyclohexylamineStrong dissociation, hallucinationsHigh potential for abuse
    KetamineSimilar cyclohexane structureAnesthetic, antidepressantApproved for medical use
    3-Methyl-PCPMethyl substitution at the 3-positionDissociative effectsNewly identified in forensic studies

    Deoxymethoxetamine's unique characteristic lies in its specific methyl substitution at the 3' position, differentiating it from methoxetamine while retaining similar dissociative properties.

    XLogP3

    2.7

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    231.162314293 g/mol

    Monoisotopic Mass

    231.162314293 g/mol

    Heavy Atom Count

    17

    UNII

    G32GTT7MGW

    Wikipedia

    Deoxymethoxetamine

    Dates

    Modify: 2024-08-08

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